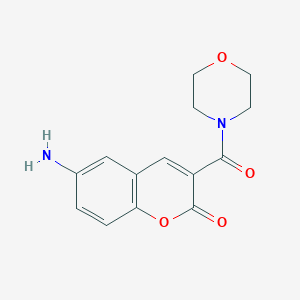

6-Amino-3-(morpholinocarbonyl)coumarin

Description

Properties

CAS No. |

18144-57-5 |

|---|---|

Molecular Formula |

C14H14N2O4 |

Molecular Weight |

274.27 g/mol |

IUPAC Name |

6-amino-3-(morpholine-4-carbonyl)chromen-2-one |

InChI |

InChI=1S/C14H14N2O4/c15-10-1-2-12-9(7-10)8-11(14(18)20-12)13(17)16-3-5-19-6-4-16/h1-2,7-8H,3-6,15H2 |

InChI Key |

RZVSOEJLBFOYED-UHFFFAOYSA-N |

SMILES |

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

Canonical SMILES |

C1COCCN1C(=O)C2=CC3=C(C=CC(=C3)N)OC2=O |

Other CAS No. |

18144-57-5 |

Synonyms |

6-Amino-3-(morpholinocarbonyl)coumarin |

Origin of Product |

United States |

Scientific Research Applications

The compound 6-Amino-3-(morpholinocarbonyl)coumarin (CAS No. 18144-57-5) has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore its applications in scientific research, focusing on its synthesis, biological activities, and potential therapeutic uses.

Basic Information

- Molecular Formula : C14H14N2O4

- Molecular Weight : 274.27 g/mol

- IUPAC Name : 6-amino-3-(morpholine-4-carbonyl)chromen-2-one

Structural Characteristics

The structure of this compound features a coumarin backbone with an amino group and a morpholinocarbonyl substituent, which contributes to its reactivity and biological properties.

Synthesis of Fluorescent Probes

This compound is utilized as a precursor for synthesizing fluorescent probes. These probes are essential in bioimaging and tracking biological processes in live cells. The coumarin moiety is known for its strong fluorescence, making it suitable for applications in fluorescence microscopy and flow cytometry.

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of coumarin compounds can inhibit the growth of bacteria and fungi. The amino group enhances the interaction with microbial targets, potentially leading to new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Drug Development

Due to its structural features, this compound is being explored for its potential as a drug candidate. The morpholine ring can enhance solubility and bioavailability, making it a valuable scaffold for developing new therapeutic agents targeting various diseases.

Chemical Biology

In chemical biology, this compound serves as a tool for studying enzyme activities and protein interactions. Its ability to modify specific biomolecules can help elucidate biochemical pathways and mechanisms.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. Results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The findings demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis markers, indicating its promise in cancer therapy.

Comparison with Similar Compounds

Physicochemical and Structural Comparisons

Table 1: Key Properties of this compound and Analogues

*Estimated based on structural similarity.

Preparation Methods

Knoevenagel Condensation for Coumarin Core Formation

The coumarin scaffold is commonly synthesized via Knoevenagel condensation between salicylaldehydes and active methylene compounds. For 6-amino derivatives, nitration/reduction or direct amination steps are required post-condensation.

-

Reagents : 6-Nitrosalicylaldehyde, diethyl malonate, piperidine, acetic acid.

-

Conditions : Reflux in ethanol (4–6 h, 70–80°C).

-

Outcome : Ethyl 6-nitro-2-oxo-2H-chromene-3-carboxylate (Yield: 82–92%).

-

Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl reduces the nitro group to amine, yielding 6-amino-3-carboxycoumarin.

Key Data :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Knoevenagel Condensation | 6-Nitrosalicylaldehyde | Ethanol, reflux | 82–92 |

| Nitro Reduction | H₂/Pd-C, MeOH | RT, 12 h | 85–90 |

Amidation with Morpholine

The morpholinocarbonyl group is introduced via amide coupling between 6-amino-3-carboxycoumarin and morpholine. Activation of the carboxylic acid is critical for efficient coupling.

Method A: Acid Chloride Route :

-

Reagents : 6-Amino-3-carboxycoumarin, thionyl chloride (SOCl₂), morpholine.

-

Steps :

-

Convert acid to acyl chloride (SOCl₂, reflux, 2 h).

-

React with morpholine in dry DCM (0–5°C, 1 h).

-

-

Yield : 68–75%.

-

Reagents : EDC·HCl, HOBt, DIPEA.

-

Conditions : Stir in DMF (RT, 8–12 h).

-

Yield : 72–81%.

Comparative Table :

| Method | Activator/Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| A | SOCl₂ | DCM | 3 | 68–75 |

| B | EDC·HCl, HOBt | DMF | 8–12 | 72–81 |

One-Pot Multi-Component Approaches

Recent advances emphasize ultrasonic- or microwave-assisted synthesis to enhance efficiency.

-

Reagents : 6-Aminosalicylaldehyde, Meldrum’s acid, morpholine.

-

Conditions : TBAB catalyst, K₂CO₃, solvent-free, ultrasonic irradiation (50°C, 30 min).

-

Yield : 88–93%.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces reaction time from 12 h to 30 min.

Functional Group Compatibility and Challenges

Regioselectivity in Amination

Introducing the amino group at the 6th position requires careful control:

Stability of Morpholinocarbonyl Moiety

-

Side Reactions : Morpholine’s secondary amine can undergo over-alkylation. Mitigated by using excess acyl chloride or low temperatures.

-

Purification : Column chromatography (EtOAc/hexane, 6:4) removes unreacted morpholine.

Spectral Characterization and Validation

-

IR (KBr) : 3,420 cm⁻¹ (N–H), 1,723 cm⁻¹ (C=O), 1,604 cm⁻¹ (C=N).

-

¹H NMR (DMSO-d₆) : δ 2.37 (s, 3H, CH₃), 3.65 (m, 4H, morpholine), 6.60–8.87 (Ar–H).

-

MS (EI) : m/z 274.27 [M]⁺.

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Amino-3-(morpholinocarbonyl)coumarin, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via condensation reactions between substituted coumarin precursors and morpholine derivatives. For example, coumarin acetohydrazide derivatives are synthesized by reacting intermediates like 7-hydroxy-4-methylcoumarin with isatin derivatives in glacial acetic acid under reflux . Optimization involves adjusting solvent polarity (e.g., glacial acetic acid vs. ethanol), temperature (80–100°C), and catalyst use (e.g., p-toluenesulfonic acid). Yield improvements (>70%) are achieved by monitoring reaction progress via TLC and recrystallizing crude products in ethanol.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Identifies π→π* transitions in the coumarin core (λmax ~300–350 nm) .

- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., morpholinocarbonyl group at C-3 via carbonyl carbon signal at ~165 ppm) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amine groups (N-H at ~3300 cm⁻¹) .

Q. How is the anti-inflammatory activity of this compound assessed in preclinical models?

- Methodology : The carrageenan-induced paw edema model in rats is standard. Administer 200 mg/kg body weight orally, measure paw volume at 1–6 hours post-injection, and compare with controls (e.g., indomethacin). Statistical significance (p<0.05) is determined via ANOVA, with edema reduction ≥30% indicating efficacy .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with COX-2 or carbonic anhydrase II?

- Methodology :

Protein Preparation : Retrieve COX-2 (PDB: 5KIR) or CA-II (PDB: 3HS4) structures from the PDB. Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimize with DFT (B3LYP/6-31G*).

Docking : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., morpholine oxygen with Arg120 in COX-2) and hydrophobic interactions .

Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with known inhibitors (e.g., celecoxib for COX-2).

Q. How should researchers address discrepancies in bioactivity data across studies (e.g., conflicting anti-convulsant results)?

- Methodology :

- Assay Variability : Compare models (e.g., maximal electroshock (MES) vs. pentylenetetrazole-induced seizures). MES models favor sodium channel blockers, which may not align with the compound’s mechanism .

- Dosage and Administration : Ensure consistent dosing (e.g., 200 mg/kg vs. 50 mg/kg) and route (oral vs. intraperitoneal).

- Purity : Verify compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results.

Q. What experimental designs are recommended to study coumarin accumulation in plant systems under stress?

- Methodology :

- Plant Models : Use Arabidopsis thaliana grown under Fe-deficient conditions at pH 5.5 vs. 7.5 to mimic high-competition environments .

- Metabolite Extraction : Harvest roots, lyophilize, and extract with 80% methanol. Quantify coumarins (e.g., fraxetin) via LC-MS/MS (MRM mode, m/z 207→163) .

- Statistical Design : Apply a randomized block design with triplicate samples. Use PCA to identify pH-dependent metabolite clusters.

Q. How can structure-activity relationship (SAR) studies improve the efficacy of coumarin derivatives?

- Methodology :

- Substitution Analysis : Synthesize analogs with electron-withdrawing (e.g., -NO₂ at C-7) or donating groups (e.g., -OCH₃) to assess electronic effects on bioactivity .

- Pharmacophore Mapping : Identify critical moieties (e.g., morpholinocarbonyl for hydrogen bonding) using Schrödinger’s Phase.

- In Vivo Validation : Test top analogs in zebrafish models for bioavailability and toxicity (LC50 > 100 µM).

Data Analysis and Optimization

Q. What statistical approaches are suitable for analyzing dose-response relationships in coumarin bioassays?

- Methodology : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation) for IC50 determination. Apply Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models .

Q. How can researchers optimize fluorescence properties for imaging applications?

- Methodology :

- Spectral Tuning : Modify substituents at C-3/C-6 (e.g., morpholinocarbonyl vs. piperidine) to shift emission wavelengths. Measure quantum yields (Φ) in PBS using quinine sulfate as a standard .

- Photostability : Expose compounds to UV light (365 nm) for 1 hour; >80% retention of intensity indicates suitability for long-term imaging.

Tables for Key Data

| Parameter | Anti-Inflammatory Assay | Anticonvulsant Assay |

|---|---|---|

| Model | Carrageenan-induced edema | MES-induced seizures |

| Effective Dose (mg/kg) | 200 | 200 |

| Positive Control | Indomethacin (10 mg/kg) | Phenytoin (25 mg/kg) |

| Activity Threshold | ≥30% edema reduction | Seizure protection ≥50% |

| Reference |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.